
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen followed by the introduction of the aminomethyl group. One common method is the reaction of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with ammonia or an amine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels. The use of automated reactors and controlled environments ensures consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form secondary amines.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: Similar structure but without the hydrochloride salt form.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Differing in the position of the aminomethyl group.
tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate: Contains a cyano group instead of an amino group.
Uniqueness
The hydrochloride salt form of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate enhances its solubility and stability, making it more suitable for aqueous applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds .
Propiedades
Número CAS |
1029689-80-2 |
|---|---|
Fórmula molecular |
C11H23ClN2O2 |
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H |
Clave InChI |
BHNNXYMAMJEVAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


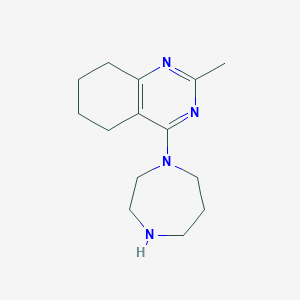
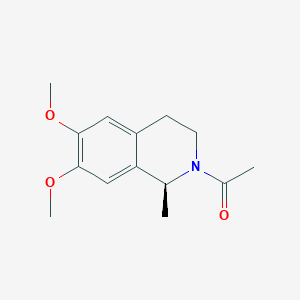
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
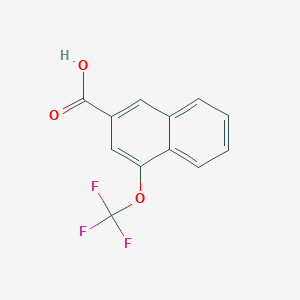



![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)


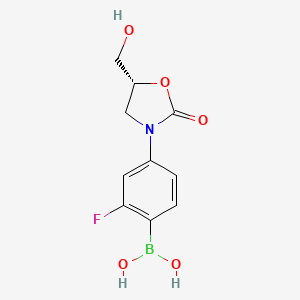

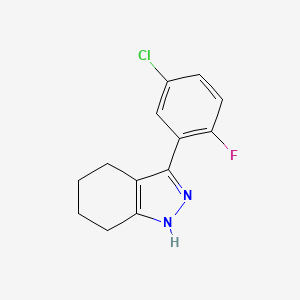
![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)
